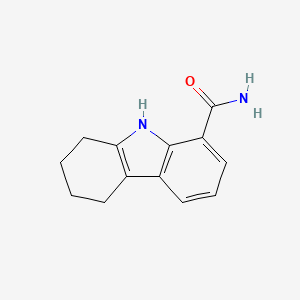![molecular formula C12H8I2O2 B12953921 5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is a biphenyl derivative characterized by the presence of two iodine atoms and two hydroxyl groups on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol typically involves the iodination of a biphenyl precursor. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide. This reaction yields an optically active product with two C—I bonds, which can be further functionalized .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Metalation: Reagents like n-butyllithium or Grignard reagents.
Major Products
Substitution Products: Various functionalized biphenyl derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydrocarbons.
Metalation Products: Organometallic compounds.
Applications De Recherche Scientifique
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The iodine atoms can form halogen bonds, while the hydroxyl groups can form hydrogen bonds, facilitating interactions with biological molecules and catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Similar in structure but with bromine atoms instead of hydroxyl groups.
2,2’-Diiodobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl: Contains bromine atoms, which can be selectively functionalized.
Uniqueness
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a versatile platform for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals and biological molecules makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C12H8I2O2 |
|---|---|
Poids moléculaire |
438.00 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-iodophenyl)-4-iodophenol |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H |
Clé InChI |
NQPMNGDKXAKHHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
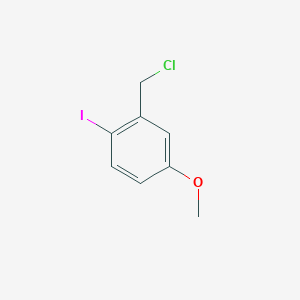

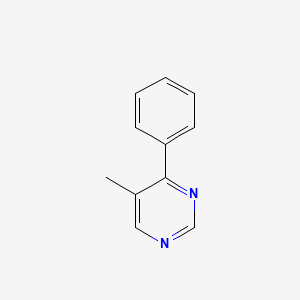
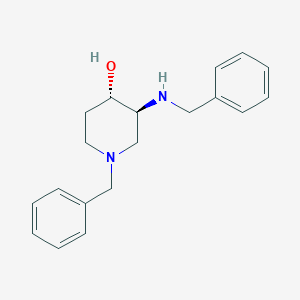
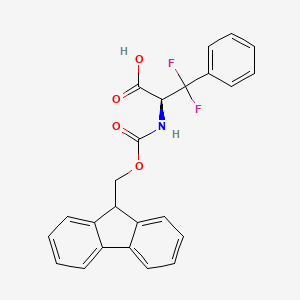
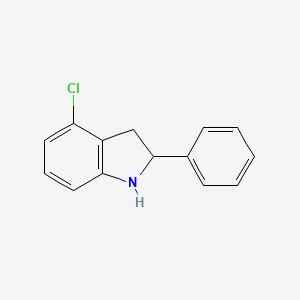
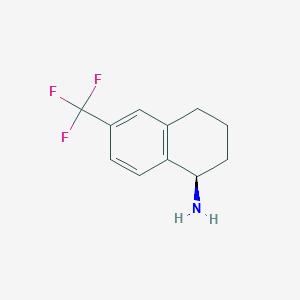

![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)

